molecular formula C12H7Cl2N3O2S B3012349 6-Cyano-N-(2,6-dichlorophenyl)pyridine-3-sulfonamide CAS No. 1607300-05-9

6-Cyano-N-(2,6-dichlorophenyl)pyridine-3-sulfonamide

Cat. No.: B3012349
CAS No.: 1607300-05-9
M. Wt: 328.17
InChI Key: HAWMSHHEJCIFBY-UHFFFAOYSA-N
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Description

6-Cyano-N-(2,6-dichlorophenyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C12H7Cl2N3O2S and a molecular weight of 328.17. This compound is characterized by the presence of a cyano group, a dichlorophenyl group, and a pyridine sulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyano-N-(2,6-dichlorophenyl)pyridine-3-sulfonamide typically involves the reaction of 2,6-dichlorobenzene sulfonamide with 3-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 100-120°C for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Cyano-N-(2,6-dichlorophenyl)pyridine-3-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and sulfonamide groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and sulfur atoms.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO).

    Catalysts: Palladium catalysts for coupling reactions.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .

Scientific Research Applications

6-Cyano-N-(2,6-dichlorophenyl)pyridine-3-sulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Cyano-N-(2,6-dichlorophenyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The cyano and sulfonamide groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-3-cyanopyridine: Shares the dichlorophenyl and cyano groups but lacks the sulfonamide moiety.

    N-(2,6-Dichlorophenyl)pyridine-3-sulfonamide: Similar structure but without the cyano group.

Uniqueness

6-Cyano-N-(2,6-dichlorophenyl)pyridine-3-sulfonamide is unique due to the combination of the cyano, dichlorophenyl, and sulfonamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

6-cyano-N-(2,6-dichlorophenyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3O2S/c13-10-2-1-3-11(14)12(10)17-20(18,19)9-5-4-8(6-15)16-7-9/h1-5,7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWMSHHEJCIFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NS(=O)(=O)C2=CN=C(C=C2)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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